molecular formula C11H16N2O2 B2992141 N-(tert-butyl)-N-(4-nitrobenzyl)amine CAS No. 3489-67-6

N-(tert-butyl)-N-(4-nitrobenzyl)amine

Cat. No. B2992141
CAS RN: 3489-67-6
M. Wt: 208.261
InChI Key: DZSPAYFRZMHQOQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(4-nitrobenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds, and its application in scientific research has led to the discovery of many potential therapeutic agents.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(4-nitrobenzyl)amine is not well understood. However, it is believed that this compound may act as a nucleophile, which can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(4-nitrobenzyl)amine has been found to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, N-(tert-butyl)-N-(4-nitrobenzyl)amine has been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-N-(4-nitrobenzyl)amine in lab experiments is its ability to act as a versatile building block for the synthesis of various organic compounds. Additionally, this compound is readily available and relatively inexpensive. However, one of the limitations of using N-(tert-butyl)-N-(4-nitrobenzyl)amine in lab experiments is its potential toxicity, which can pose a risk to researchers.

Future Directions

There are many potential future directions for research involving N-(tert-butyl)-N-(4-nitrobenzyl)amine. One potential direction is to explore the use of this compound in the synthesis of novel heterocyclic compounds with potential therapeutic properties. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-(4-nitrobenzyl)amine involves the reaction of tert-butylamine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(tert-butyl)-N-(4-nitrobenzyl)amine as a yellow solid.

Scientific Research Applications

N-(tert-butyl)-N-(4-nitrobenzyl)amine has been extensively used in scientific research due to its ability to act as a versatile building block for the synthesis of various organic compounds. This compound has been used in the synthesis of various heterocyclic compounds, which have been found to possess potential therapeutic properties.

properties

IUPAC Name

2-methyl-N-[(4-nitrophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)12-8-9-4-6-10(7-5-9)13(14)15/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSPAYFRZMHQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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